5,6,7-Trimethoxy-4-methyl-1H-2-benzopyran-1-one
Overview
Description
5,6,7-Trimethoxy-4-methyl-1H-2-benzopyran-1-one is a chemical compound with the molecular formula C13H14O5. It is a derivative of benzopyran, characterized by the presence of three methoxy groups and a methyl group on the benzopyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7-Trimethoxy-4-methyl-1H-2-benzopyran-1-one typically involves the methylation of scutellarein or its derivatives. The reaction conditions often include the use of methanol and a suitable catalyst to facilitate the methylation process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale methylation reactions using optimized conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5,6,7-Trimethoxy-4-methyl-1H-2-benzopyran-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzopyran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzopyran compounds .
Scientific Research Applications
5,6,7-Trimethoxy-4-methyl-1H-2-benzopyran-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,6,7-Trimethoxy-4-methyl-1H-2-benzopyran-1-one involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit oxidative stress, and interact with cellular receptors to exert its effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Scutellarein: A flavone with similar structural features but lacking the methyl and methoxy groups.
Apigenin: Another flavone with different substitution patterns on the benzopyran ring.
Quercetin: A flavonoid with multiple hydroxyl groups instead of methoxy groups.
Uniqueness
5,6,7-Trimethoxy-4-methyl-1H-2-benzopyran-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups enhances its stability and potential biological activity compared to similar compounds .
Properties
IUPAC Name |
5,6,7-trimethoxy-4-methylisochromen-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5/c1-7-6-18-13(14)8-5-9(15-2)11(16-3)12(17-4)10(7)8/h5-6H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBSLYYXXYNRCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=O)C2=CC(=C(C(=C12)OC)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50542223 | |
Record name | 5,6,7-Trimethoxy-4-methyl-1H-2-benzopyran-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50542223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66174-93-4 | |
Record name | 5,6,7-Trimethoxy-4-methyl-1H-2-benzopyran-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50542223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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